N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a pyrimidinyl group, a pyrrolidinyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidinyl group: This step may involve the reaction of the pyrimidinyl intermediate with a pyrrolidine derivative.
Attachment of the dimethylphenyl group: This can be done through a substitution reaction, where the dimethylphenyl group is introduced to the intermediate compound.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or dimethylphenyl groups.
Reduction: Reduction reactions can occur, potentially affecting the pyrimidinyl or acetamide groups.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring or the pyrimidinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-yl)pyrimidine-1(6H)-carboxamide
- N-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-yl)pyrimidine-1(6H)-sulfonamide
Uniqueness
N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry for the development of novel therapeutics.
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide (CAS Number: 1251691-89-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2, with a molecular weight of 340.4 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a dihydropyrimidine moiety, which are often associated with significant biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₄O₂ |
Molecular Weight | 340.4 g/mol |
CAS Number | 1251691-89-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The presence of the pyrrolidine and dihydropyrimidine structures may enhance its binding affinity to these kinases, thus influencing cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example:
- CDK Inhibition : Studies have shown that derivatives of dihydropyrimidines can selectively inhibit CDK4/6, leading to reduced cancer cell proliferation. This mechanism is critical in the treatment of various cancers, particularly hormone receptor-positive breast cancer.
- Cell Cycle Arrest : In vitro studies have demonstrated that the compound induces G1 phase arrest in cancer cells, which is essential for halting tumor growth.
Neuroprotective Effects
Emerging evidence also suggests that this compound may possess neuroprotective properties. The pyrrolidine ring is known for its potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Study on CDK Inhibitors : A comprehensive study involving various dihydropyrimidine derivatives highlighted their effectiveness as CDK inhibitors with IC50 values in the nanomolar range. These findings support the hypothesis that this compound may exhibit similar potency against CDK targets .
- Neuroprotection in Animal Models : Animal studies have indicated that related compounds can reduce neuronal damage in models of neurodegeneration. The neuroprotective effects were attributed to the modulation of oxidative stress pathways .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-6-7-16(14(2)10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-8-4-5-9-22/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVDIYNRXYWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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